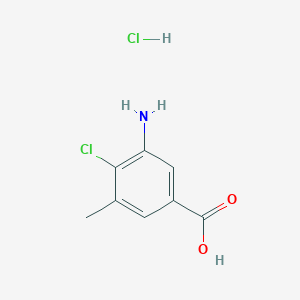
6-Bromo-3-chloro-2-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-3-chloro-2-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrClF2N . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “6-Bromo-3-chloro-2-(difluoromethyl)pyridine” is 1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure. Further analysis would require more specific data or computational chemistry methods .Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-2-(difluoromethyl)pyridine” is a liquid at room temperature . It has a molecular weight of 242.45 . More specific physical and chemical properties would require additional data or analysis.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
Studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine have been focused on spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are complemented by density functional theory (DFT) calculations to understand their geometric structure, vibrational frequencies, and chemical shifts. This approach can similarly apply to 6-Bromo-3-chloro-2-(difluoromethyl)pyridine, aiding in the exploration of its physical and chemical properties for material science and chemical engineering applications (H. Vural, M. Kara, 2017).
Antimicrobial Activities and DNA Interaction
The investigation of halopyridines has extended into the biological realm, examining their interaction with DNA and antimicrobial properties. For example, the study of 2-chloro-6-(trifluoromethyl)pyridine provides insights into how these compounds can interact with pBR322 plasmid DNA and demonstrate antimicrobial activities via minimal inhibitory concentration (MIC) methods. This suggests a potential application of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine in developing new antimicrobial agents or in biotechnological research focusing on DNA interaction mechanisms (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
Synthesis and Material Development
Further applications of closely related compounds involve their use in synthesizing novel materials and complex organic molecules. Research into the synthesis of pyridine derivatives, such as 2-(2,4-Difluorophenyl)pyridine, through palladium-catalyzed reactions, showcases the utility of halogenated pyridines in organic synthesis. This methodology can be adapted for the synthesis of materials and chemicals where 6-Bromo-3-chloro-2-(difluoromethyl)pyridine acts as a precursor or intermediate, highlighting its potential in material science and organic chemistry (Ding Yuqiang, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXXBBQQOJMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-(difluoromethyl)pyridine | |
CAS RN |
1805299-42-6 |
Source


|
| Record name | 6-bromo-3-chloro-2-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)


![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)
![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)


![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)

![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

